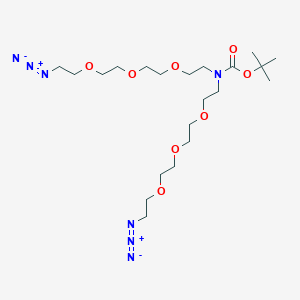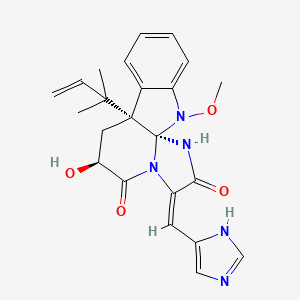
Neoxaline
Overview
Description
Neoxaline is a bio-active isolate from Aspergillus japonicus . It is an antimitotic agent and shows weak inhibitory activity of blood platelet aggregation. It also weakly stimulates the central nervous system .
Synthesis Analysis
The asymmetric total synthesis and determination of the absolute configuration of this compound have been accomplished through the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block . The construction of the indoline spiroaminal was achieved via cautious stepwise oxidations with cyclizations from the indoline .
Molecular Structure Analysis
The molecular structure of this compound involves the assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of a reverse prenyl group, construction of the indoline spiroaminal, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .
Physical And Chemical Properties Analysis
This compound is a basic and lipophilic compound . Its molecular formula has been determined as C23H25N5O4 based on elemental analysis and its mass spectrometry .
Scientific Research Applications
Asymmetric Synthesis
A significant advancement in the field of neoxaline is its asymmetric total synthesis. Ideguchi et al. (2013) achieved the first asymmetric total synthesis of this compound, focusing on the stereoselective introduction of a reverse prenyl group and the construction of the indoline spiroaminal framework, which are critical for this compound's structure (Ideguchi et al., 2013). Similarly, Yamada et al. (2015) synthesized this compound and related indole alkaloids, highlighting the importance of the stereoselective introduction of reverse prenyl groups and the construction of (E)-dehydrohistidine (Yamada et al., 2015).
Mycotoxin Research
This compound, identified as a prenylated indole alkaloid, is produced by various Penicillium, Aspergillus, and Neosartorya species. Martín et al. (2014) discuss its occurrence in molded grains and food products, noting its toxicity to animals and potential mycotoxic effects in blue-veined cheese (Martín et al., 2014).
Bioactivity Evaluation
Further research into this compound's bioactivity, especially its anti-infectious properties, was conducted by Yamada et al. (2015), who synthesized this compound and evaluated its bioactivity (Yamada et al., 2015). Ries et al. (2013) explored the roquefortine/meleagrin biosynthetic pathway, which includes this compound, identifying its potential antimicrobial and chemotherapeutic applications (Ries et al., 2013).
Cellular Mechanism Studies
Koizumi et al. (2004) found that this compound induces cell cycle arrest at the G(2)/M phase in Jurkat cells, suggesting a mechanism by which it affects cellular processes (Koizumi et al., 2004).
Mechanism of Action
Target of Action
Neoxaline is a bio-active isolate from the fungus Aspergillus japonicus . It primarily targets the central nervous system and blood platelets . It acts as an antimitotic agent, inhibiting cell division, and shows weak inhibitory activity on blood platelet aggregation . It also stimulates the central nervous system .
Mode of Action
This compound’s interaction with its targets leads to several changes. As an antimitotic agent, it interferes with the process of mitosis, thereby inhibiting cell division . Its weak inhibitory activity on blood platelet aggregation suggests that it may prevent the formation of blood clots . The stimulation of the central nervous system indicates that it may influence nerve signal transmission .
Biochemical Pathways
This compound affects the biochemical pathways involved in cell division, blood clotting, and nerve signal transmission . It is synthesized through a highly stereoselective process involving the introduction of a reverse prenyl group to create a quaternary carbon stereocenter . This process also involves the construction of the indoline spiroaminal via cautious stepwise oxidations with cyclizations from the indoline, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division due to its antimitotic properties, prevention of blood clot formation due to its weak inhibitory activity on blood platelet aggregation, and potential influence on nerve signal transmission due to its stimulation of the central nervous system .
Action Environment
Environmental factors can significantly impact the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Neoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its bioactivity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
(1S,9R,11S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t18-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLNXXASUKFCCX-FUNOPTADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C[C@@H](C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909900-78-3 | |
| Record name | Neoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909900-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



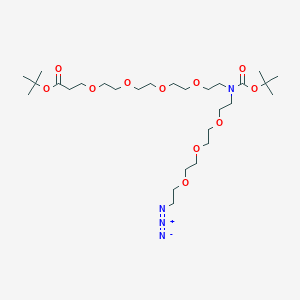

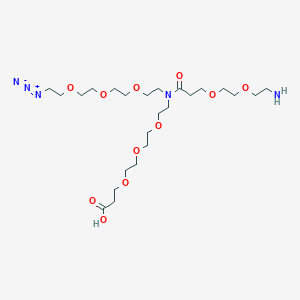

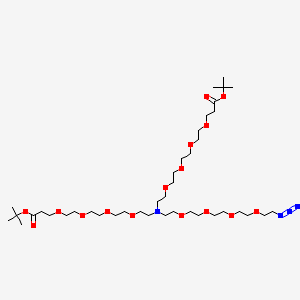

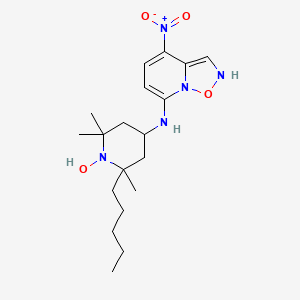

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)




